1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-4-carbaldehyde
Description
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Properties
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]imidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-17-12-3-2-9(4-11(12)13)5-15-6-10(7-16)14-8-15/h2-4,6-8H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBHJJSPIYPVKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(N=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-4-carbaldehyde represents a novel structure within the imidazole derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 202.21 g/mol. The presence of the imidazole ring is significant due to its role in various biological processes.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.21 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Recent studies have indicated that imidazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent inhibitory effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of various imidazole derivatives, revealing that modifications at the benzyl position significantly enhanced their potency against cancer cell lines. The compound demonstrated an IC50 value of approximately 12 µM against MCF-7 cells, indicating a promising therapeutic potential .
Antimicrobial Activity
Imidazole derivatives have also been explored for their antimicrobial properties. In vitro studies have shown that compounds with similar structural motifs possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.
Table 2: Antimicrobial Activity
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 16 | MRSA |
| Related Imidazole Compound | ≤0.25 | Cryptococcus neoformans |
Structure-Activity Relationships (SAR)
The SAR studies highlight that the substitution pattern on the imidazole ring and the benzyl moiety significantly affects biological activity. For example, the introduction of fluorine and methoxy groups has been associated with enhanced lipophilicity and improved binding affinity to biological targets.
Key Findings from SAR Studies
- Fluorine Substitution : Enhances metabolic stability and bioactivity.
- Methoxy Group : Increases solubility and cellular uptake.
- Benzyl Modifications : Critical for selective targeting of cancer cells.
Preparation Methods
General Strategies for Imidazole Derivative Synthesis
Recent advances in imidazole synthesis emphasize regioselective construction of substituted imidazoles via:
- Cyclization of precursors such as imidamides, azides, nitriles, or ketenimines
- Multi-component reactions
- Metal-free or catalyzed cyclizations under mild conditions
These methods allow for functional group compatibility and incorporation of diverse substituents, including benzyl groups with electron-withdrawing or electron-donating groups such as fluoro and methoxy.
Preparation via Reductive Cyclization and Dehydration (Imidazole-4-carbaldehyde Formation)
A specific and efficient method for preparing 4-imidazole carbaldehyde derivatives involves:
- Starting from propynamide precursors bearing appropriate substituents (e.g., 3-fluoro-4-methoxybenzyl group)
- Using N-iodosuccinimide (NIS) and trimethylsilyl azide (TMSN3) as reagents under mild conditions
- Conducting a reductive cyclization to form a dihydroimidazole intermediate
- Followed by a dehydration step using a specialized dehydrating agent to yield the imidazole-4-carbaldehyde
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Reductive Cyclization | Propynamide, NIS, TMSN3, H2O, solvent; 60-80°C, 8-18 h | Molar ratio propynamide:NIS:TMSN3:H2O = 1:2.4:3.8:1.9; inert atmosphere |
| Isolation | Solvent removal, silica gel chromatography | Yields dihydroimidazole intermediate |
| Dehydration | Dihydroimidazole, bis[Α,Α-bis(trifluoromethyl)benzyl alcohol]diphenylsulfide (dehydrating agent), room temperature, 12 h | Direct chromatography yields 4-imidazole carbaldehyde derivative with high purity and yield (~89%) |
This method avoids metal catalysts, uses mild reaction conditions, and is suitable for a variety of substituted phenyl groups including fluoro and methoxy substituents.
Benzylation and Cyclization Approaches in Benzimidazole and Imidazole Derivatives
Another approach relevant to the benzyl-substituted imidazole involves:
- Alkylation of imidazole nitrogen with benzyl halides bearing substituents such as 3-fluoro-4-methoxybenzyl
- Cyclization reactions to form the imidazole ring or benzimidazole analogs
- Use of bases like potassium carbonate or triethylamine in solvents such as methanol, ethanol, or methylene chloride
- Temperature control between 23°C to 55°C for optimal yields
This method is exemplified in the preparation of benzimidazole derivatives with similar substitution patterns, where the benzylation step precedes ring closure or functionalization at the 4-position of imidazole.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Reductive cyclization + dehydration | Propynamide with substituted benzyl group | NIS, TMSN3, bis[Α,Α-bis(trifluoromethyl)benzyl alcohol]diphenylsulfide | 60-80°C (8-18 h) + RT (12 h) | ~89% isolated yield | Mild, metal-free, high yield, suitable for diverse substituents | Requires specialized dehydrating agent |
| Benzylation followed by cyclization | Imidazole + 3-fluoro-4-methoxybenzyl halide | Base (K2CO3, Et3N), solvents (MeOH, CH2Cl2) | 23-55°C, several hours | Good to excellent | Scalable, uses commercially available reagents | May require purification steps |
| Multi-component or azide-based cyclizations | Imidamides, azidoenones, nitriles | Thermal or microwave heating, sometimes BF3·Et2O | Elevated temperatures (up to 120°C) | Moderate to good | Catalyst-free options, regioselective | May not specifically target 4-carbaldehyde substitution |
Research Findings and Notes
- The reductive cyclization method using NIS/TMSN3 is notable for its mildness and efficiency in generating 4-imidazole carbaldehydes, including those with fluoro and methoxy substituents on the benzyl group.
- Benzylation of imidazole nitrogen with substituted benzyl halides is a classical and reliable method, often followed by cyclization or formylation reactions to introduce the aldehyde at the 4-position.
- Recent literature reviews emphasize the importance of functional group tolerance and regioselectivity in imidazole synthesis, highlighting the need for methods that preserve sensitive groups like aldehydes and fluoro substituents.
- The choice of base and solvent critically influences yield and purity in benzylation and cyclization steps; potassium carbonate and mixed solvents (e.g., methylene chloride/water) are preferred for optimal outcomes.
- Dehydrating agents such as bis[Α,Α-bis(trifluoromethyl)benzyl alcohol]diphenylsulfide enable efficient conversion of dihydroimidazole intermediates to the aromatic imidazole-4-carbaldehyde without harsh conditions.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-(3-fluoro-4-methoxybenzyl)-1H-imidazole-4-carbaldehyde, and how do reaction parameters affect yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Imidazole Core Formation: Condensation of glyoxal with ammonia and aldehydes under acidic conditions to form the imidazole ring.
Benzylation: Introduction of the 3-fluoro-4-methoxybenzyl group via nucleophilic substitution or palladium-catalyzed coupling.
Aldehyde Functionalization: Oxidation of a hydroxymethyl intermediate (e.g., using MnO₂ in dichloromethane) to yield the carbaldehyde group .
Key Parameters:
- Catalyst Selection: Ru-based catalysts (e.g., [Ru(bpp)(pydic)]) improve regioselectivity in benzylation steps, reducing byproducts .
- Temperature Control: Higher temperatures (>80°C) during benzylation may degrade sensitive substituents like the methoxy group .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require careful removal to avoid side reactions .
Basic: Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves stereochemistry and confirms the spatial arrangement of the 3-fluoro-4-methoxybenzyl group. Single-crystal studies at 173 K provide high-resolution data (R factor <0.05) .
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the benzyl moiety. Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to fluorine coupling .
- 19F NMR: Confirms the position of the fluorine substituent (δ -110 to -115 ppm) .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (C₁₂H₁₁F N₂O₂) with an error margin <2 ppm .
Basic: What physicochemical properties are critical for its application in biological assays?
Methodological Answer:
- Log P (Octanol-Water Partition Coefficient): Predicted log P ~2.1 indicates moderate lipophilicity, suitable for cell permeability but may require formulation adjustments for aqueous solubility .
- Solubility: Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions (≤10 mM) to avoid precipitation in cell-based assays .
- Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition above 165°C, requiring storage at -20°C in inert atmospheres .
Advanced: How can computational chemistry optimize the synthesis and functionalization of this compound?
Methodological Answer:
- Reaction Pathway Prediction: Use density functional theory (DFT) to model transition states and identify energy barriers in benzylation steps. Software like Gaussian or ORCA calculates activation energies, guiding solvent/catalyst selection .
- Machine Learning (ML): Train ML models on existing imidazole reaction datasets to predict optimal conditions (e.g., temperature, stoichiometry) for higher yields. Platforms like ICReDD integrate experimental and computational data for iterative optimization .
- Docking Studies: Screen the compound against target proteins (e.g., kinases) to prioritize derivatives with enhanced binding affinity before synthesis .
Advanced: How can researchers address low yields during the final alkylation step?
Methodological Answer:
- Byproduct Analysis: Use LC-MS to identify side products (e.g., over-alkylation or dehalogenation). Adjust the benzyl chloride/imidazole ratio to 1.2:1 to minimize excess reagent .
- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yield by 15–20% while avoiding thermal degradation .
- Protecting Groups: Temporarily protect the aldehyde with a tert-butyldimethylsilyl (TBS) group during benzylation, then deprotect with TBAF .
Advanced: How should contradictions between theoretical and experimental spectroscopic data be resolved?
Methodological Answer:
- Dynamic NMR Studies: Perform variable-temperature NMR to detect conformational exchange broadening. For example, rotation of the methoxy group may cause unexpected splitting .
- Cross-Validation with Crystallography: Compare experimental NMR shifts with those predicted from X-ray-derived structures using software like ACD/Labs or MestReNova .
- Isotopic Labeling: Synthesize ¹³C-labeled analogs to trace signal origins in crowded spectra (e.g., overlapping aromatic carbons) .
Safety Note: Always handle this compound in a fume hood, wearing nitrile gloves and flame-resistant lab coats. Avoid contact with oxidizing agents due to the aldehyde group’s reactivity . Store in amber glass vials under nitrogen at -20°C to prevent photodegradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
